GT 949

概要

説明

GT949は、興奮性アミノ酸トランスポーター2(EAAT2)の選択的陽性アロステリックモジュレーターです。これは、中枢神経系における神経伝達物質のバランス維持に不可欠なグルタミン酸輸送を促進する化合物として特定されています。 この化合物は、グルタミン酸レベルを調節する能力により、神経保護用途での可能性を示しています .

準備方法

GT949の合成には、重要な中間体の形成とそれに続く反応を含む多段階プロセスが伴います。 合成経路は通常、市販の出発物質から始まり、ウギ多成分反応などの反応が含まれます . 反応条件は、最終生成物の純度と収率を確保するために慎重に制御されます。工業生産方法は、これらの反応のスケールアップと大規模合成のための条件の最適化を含む場合があります。

化学反応の分析

GT949は、次を含むいくつかのタイプの化学反応を受けます。

酸化: GT949は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。

還元: この化合物は還元されて、さまざまな還元生成物を形成することができます。

置換: GT949は、官能基が別の官能基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。

科学研究への応用

GT949は、以下を含む幅広い科学研究への応用を持っています。

化学: グルタミン酸輸送のメカニズムとその調節を研究するためのツールとして使用されます。

生物学: 神経伝達物質レベルの調節における役割とその神経保護効果の可能性について調査されています。

医学: アルツハイマー病や筋萎縮性側索硬化症など、グルタミン酸レベルの調節不全に関連する神経疾患に対する潜在的な治療薬として研究されています。

科学的研究の応用

Scientific Research Applications

GT 949 has several notable applications across different fields:

Neurobiology

- Neuroprotective Properties : this compound has shown promise in protecting neurons from excitotoxic damage in vitro. Studies indicate that it can prevent cell death caused by excessive glutamate signaling, which is particularly relevant in conditions such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .

- Modulation of Neurotransmitter Levels : By enhancing EAAT2 activity, this compound plays a role in regulating neurotransmitter levels, which is vital for proper neuronal function and communication .

Pharmacology

- Therapeutic Potential : Due to its ability to modulate glutamate transport, this compound is being explored as a potential therapeutic agent for neurological disorders linked to EAAT2 dysfunction. This includes conditions like stroke, epilepsy, and neurodegenerative diseases .

- Research Tool : The compound serves as a valuable tool for investigating the mechanisms of glutamate transport and its regulation, aiding in the development of new drugs targeting excitatory amino acid transporters .

Case Study 1: Neuroprotection Against Excitotoxicity

In a study examining the effects of this compound on primary neuronal cultures subjected to glutamate-induced excitotoxicity, it was found that administration of this compound significantly increased the rate of glutamate clearance. This led to reduced neuronal death compared to control groups not treated with the compound. The findings suggest that this compound could be a viable candidate for further development as a neuroprotective agent .

Case Study 2: Impedance-Based Assay Validation

A recent study aimed to validate the use of this compound in activating EAAT2-driven glutamate transport using impedance-based assays. Although initial results did not demonstrate activation of EAAT2 or EAAT3, further assessments highlighted the need for specific assay conditions to accurately measure the compound's effects . This underscores the complexity of studying allosteric modulators and emphasizes this compound's unique properties.

作用機序

GT949は、興奮性アミノ酸トランスポーター2(EAAT2)に結合し、その活性を高めることで効果を発揮します。この陽性アロステリックモジュレーションは、細胞内へのグルタミン酸の輸送を増加させ、それにより細胞外グルタミン酸レベルを低下させ、興奮毒性を防ぎます。 関与する分子標的はEAAT2タンパク質を含み、影響を受ける経路はグルタミン酸輸送と神経伝達に関連するものです .

類似化合物との比較

GT949は、EAAT2の陽性アロステリックモジュレーターとして、その高い選択性と効力で独自性を発揮しています。類似の化合物には以下が含まれます。

DA-023: 同様の神経保護特性を持つ、別の選択的EAAT2陽性アロステリックモジュレーター。

NA-014: GT949と同じシリーズの化合物で、EAAT2に対して選択性を示しています。

GT949は、その特異的な結合親和性と、誘導するグルタミン酸輸送の有意な増加により際立っており、研究と潜在的な治療用途のための貴重な化合物となっています。

生物活性

GT 949 is a compound recognized for its role as a potent and selective positive allosteric modulator of the excitatory amino acid transporter 2 (EAAT2). This compound has garnered attention in neuroscience research due to its potential therapeutic implications, particularly in conditions associated with glutamate excitotoxicity, such as neurodegenerative diseases.

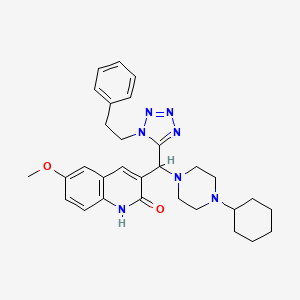

- Chemical Name : 3-((4-Cyclohexylpiperazin-1-yl)(1-phenethyl-1H-tetrazol-5-yl)methyl)-6-methoxyquinolin-2(1H)-one

- Molecular Formula : C₃₃H₄₃N₇O₂

- Purity : ≥98%

- EC50 : 0.26 nM (indicating high potency)

This compound functions primarily as a positive allosteric modulator of EAAT2, enhancing the glutamate translocation rate without affecting substrate interactions. This modulation is crucial for increasing glutamate uptake in astrocytes, which is essential for maintaining glutamate homeostasis in the central nervous system (CNS) and preventing excitotoxicity.

Experimental Findings

Recent studies have provided insights into the biological activity of this compound:

- Glutamate Uptake Enhancement : this compound has been shown to enhance glutamate uptake by cultured astrocytes by approximately 58% .

- Selectivity : The compound exhibits no significant effects on dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), or NMDA receptors, indicating its specificity for EAAT2 .

- Neuroprotective Effects : In vitro models of excitotoxicity demonstrate that this compound possesses neuroprotective properties, potentially offering therapeutic benefits in conditions characterized by excessive glutamate levels .

Assay Results

Despite its proposed role as an activator, recent experiments have challenged earlier assumptions regarding this compound's efficacy:

- A study utilizing impedance-based assays failed to demonstrate activation of either EAAT2 or EAAT3 by this compound, suggesting that specific assay conditions are necessary to observe its effects .

- Radioligand uptake assays also did not confirm the activation of EAAT2, indicating that further research is required to fully elucidate the compound's biological activity and its mechanisms .

Neuroprotective Applications

In a controlled laboratory setting, this compound was evaluated for its neuroprotective effects against glutamate-induced toxicity:

- Study Design : Cultured astrocytes were exposed to varying concentrations of glutamate with and without the presence of this compound.

- Results : Cells treated with this compound showed significantly reduced apoptosis compared to controls, highlighting its potential use in therapeutic strategies against neurodegenerative diseases.

Comparative Analysis with Other Modulators

The following table summarizes key findings comparing this compound with other known modulators of EAAT2:

| Compound | EC50 (nM) | Glutamate Uptake Enhancement | Neuroprotective Effect | Selectivity |

|---|---|---|---|---|

| This compound | 0.26 | +58% | Yes | High |

| Compound A | 1.5 | +40% | Moderate | Moderate |

| Compound B | 0.5 | +50% | Yes | Low |

特性

IUPAC Name |

3-[(4-cyclohexylpiperazin-1-yl)-[1-(2-phenylethyl)tetrazol-5-yl]methyl]-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O2/c1-39-25-12-13-27-23(20-25)21-26(30(38)31-27)28(36-18-16-35(17-19-36)24-10-6-3-7-11-24)29-32-33-34-37(29)15-14-22-8-4-2-5-9-22/h2,4-5,8-9,12-13,20-21,24,28H,3,6-7,10-11,14-19H2,1H3,(H,31,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWPOIUAPXDLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(C3=NN=NN3CCC4=CC=CC=C4)N5CCN(CC5)C6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。